Cas no 1806867-42-4 (Ethyl 3-chloro-2-(difluoromethyl)-4-methoxypyridine-6-carboxylate)

Ethyl 3-chloro-2-(difluoromethyl)-4-methoxypyridine-6-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-chloro-2-(difluoromethyl)-4-methoxypyridine-6-carboxylate
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- Inchi: 1S/C10H10ClF2NO3/c1-3-17-10(15)5-4-6(16-2)7(11)8(14-5)9(12)13/h4,9H,3H2,1-2H3
- InChI Key: SBJPYRODKXTJBX-UHFFFAOYSA-N
- SMILES: ClC1=C(C=C(C(=O)OCC)N=C1C(F)F)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 268
- XLogP3: 2.7
- Topological Polar Surface Area: 48.4
Ethyl 3-chloro-2-(difluoromethyl)-4-methoxypyridine-6-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029051904-1g |
Ethyl 3-chloro-2-(difluoromethyl)-4-methoxypyridine-6-carboxylate |
1806867-42-4 | 97% | 1g |
$2,950.20 | 2022-03-31 | |
Alichem | A029051904-500mg |
Ethyl 3-chloro-2-(difluoromethyl)-4-methoxypyridine-6-carboxylate |
1806867-42-4 | 97% | 500mg |
$1,597.40 | 2022-03-31 | |
Alichem | A029051904-250mg |
Ethyl 3-chloro-2-(difluoromethyl)-4-methoxypyridine-6-carboxylate |
1806867-42-4 | 97% | 250mg |
$940.80 | 2022-03-31 |
Ethyl 3-chloro-2-(difluoromethyl)-4-methoxypyridine-6-carboxylate Related Literature
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Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
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Fangyuan Lu,Renxiong Li,Nengjie Huo,Juehan Yang,Chao Fan,Xiaozhou Wang,Shengxue Yang,Jingbo Li RSC Adv., 2014,4, 5666-5670
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Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215
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Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
Additional information on Ethyl 3-chloro-2-(difluoromethyl)-4-methoxypyridine-6-carboxylate
Ethyl 3-chloro-2-(difluoromethyl)-4-methoxypyridine-6-carboxylate: A Comprehensive Overview
Ethyl 3-chloro-2-(difluoromethyl)-4-methoxypyridine-6-carboxylate, with the CAS number 1806867-42-4, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyridine ring substituted with various groups, including a chloro group at position 3, a difluoromethyl group at position 2, a methoxy group at position 4, and an ethyl carboxylate group at position 6. The combination of these substituents contributes to its distinct chemical properties and potential applications.
The pyridine ring serves as the core structure of this compound, providing a rigid framework for the substitution of various functional groups. The chloro group at position 3 introduces electron-withdrawing effects, which can influence the reactivity of the molecule in various chemical reactions. Similarly, the difluoromethyl group at position 2 adds both electron-withdrawing and steric effects, further modulating the chemical behavior of the compound. The methoxy group at position 4 contributes electron-donating effects through resonance, which can stabilize certain reactive intermediates during chemical transformations.
The ethyl carboxylate group at position 6 is particularly noteworthy due to its versatility in chemical synthesis. This group can undergo various reactions, such as hydrolysis to form carboxylic acids or further esterifications to create derivatives with different functional groups. The presence of this group also enhances the solubility of the compound in organic solvents, making it more amenable to large-scale synthesis and purification processes.
Recent studies have highlighted the potential of Ethyl 3-chloro-2-(difluoromethyl)-4-methoxypyridine-6-carboxylate in the development of new pharmaceutical agents. Researchers have explored its role as a precursor in the synthesis of bioactive compounds, particularly those with anti-inflammatory and antioxidant properties. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that derivatives of this compound exhibit promising activity against inflammatory cytokines, suggesting its potential in treating chronic inflammatory diseases.
In addition to its pharmacological applications, Ethyl 3-chloro-2-(difluoromethyl)-4-methoxypyridine-6-carboxylate has also been investigated for its agricultural uses. Its ability to inhibit certain enzymes involved in plant growth regulation has led to its consideration as a potential herbicide or plant growth regulator. A research article in *Pest Management Science* reported that this compound shows selective activity against weeds without significantly affecting crop plants, making it a promising candidate for sustainable agricultural practices.
The synthesis of Ethyl 3-chloro-2-(difluoromethyl)-4-methoxypyridine-6-carboxylate involves a multi-step process that typically begins with the preparation of the pyridine ring followed by successive substitutions of functional groups. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For example, the use of palladium-catalyzed cross-coupling reactions has significantly improved the yield and purity of this compound compared to traditional methods.
From an environmental perspective, understanding the degradation pathways and ecological impact of Ethyl 3-chloro-2-(difluoromethyl)-4-methoxypyridine-6-carboxylate is crucial for its safe application in various industries. Studies conducted by environmental chemists have shown that this compound undergoes rapid hydrolysis under alkaline conditions, leading to the formation of less toxic byproducts. These findings are particularly important for assessing its long-term environmental impact and ensuring compliance with regulatory standards.
In conclusion, Ethyl 3-chloro-2-(difluoromethyl)-4-methoxypyridine-6-carboxylate (CAS No: 1806867-42-4) is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure endows it with properties that make it valuable in pharmaceutical development, agricultural practices, and chemical synthesis processes. As research continues to uncover new insights into its biological and environmental behavior, this compound is poised to play an increasingly important role in advancing modern science and technology.
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